molecular formula C11H11NO3 B15205393 (4S,5R)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid CAS No. 779289-59-7

(4S,5R)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid

Cat. No.: B15205393
CAS No.: 779289-59-7
M. Wt: 205.21 g/mol
InChI Key: HMISRFBNNBBPIL-APPZFPTMSA-N
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Description

(4S,5R)-5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid is a chiral oxazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted amino alcohol with a suitable carboxylic acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole compounds.

Scientific Research Applications

Chemistry

In chemistry, (4S,5R)-5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature and structural complexity.

Medicine

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of (4S,5R)-5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5R)-5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid is unique due to its specific combination of a chiral oxazole ring and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

779289-59-7

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(4S,5R)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-7-9(11(13)14)12-10(15-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,13,14)/t7-,9+/m1/s1

InChI Key

HMISRFBNNBBPIL-APPZFPTMSA-N

Isomeric SMILES

C[C@@H]1[C@H](N=C(O1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1C(N=C(O1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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